N-(2-ethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
N-(2-Ethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted with a phenyl group at position 6, a methyl group at position 3, and a 2-ethoxyphenyl carboxamide moiety at position 2.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-3-26-18-12-8-7-11-16(18)22-20(25)19-14(2)24-13-17(23-21(24)27-19)15-9-5-4-6-10-15/h4-13H,3H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYLRDDMVQPPCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(2-ethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is the Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of coenzyme A, a vital molecule in energy metabolism.
Mode of Action
It is known that the compound has a strong affinity for the active site of the pantothenate synthetase, leading to the inhibition of the enzyme . This interaction disrupts the normal function of the enzyme, thereby affecting the metabolic processes of the Mtb.
Biochemical Pathways
The inhibition of Pantothenate synthetase affects the biosynthesis of coenzyme A, a key molecule involved in various metabolic pathways, including the Krebs cycle and fatty acid synthesis . The disruption of these pathways leads to a decrease in energy production and other downstream effects that are detrimental to the survival of the Mtb.
Pharmacokinetics
It is known that the compound has been designed and synthesized with in silico admet prediction , suggesting that it has favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. These properties impact the bioavailability of the compound, influencing its effectiveness as a drug.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of Pantothenate synthetase, leading to the disruption of coenzyme A biosynthesis . This disruption affects various metabolic processes, leading to the death of the Mtb. The compound has shown significant activity against Mtb, with IC50 values in the low micromolar range .
Biological Activity
N-(2-ethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and relevant case studies.
- Common Name : this compound
- CAS Number : 933211-76-8
- Molecular Formula : CHNOS
- Molecular Weight : 377.5 g/mol
Biological Activity Overview
The biological activity of this compound primarily revolves around its antitumor effects. Several studies have explored its cytotoxicity against various cancer cell lines.
Antitumor Activity
A notable study synthesized a series of thiazole derivatives and evaluated their antitumor activity. Among these compounds, those containing the imidazo-thiazole structure demonstrated significant cytotoxic effects against several human cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), BGC-823 (gastric cancer), HeLa (cervical cancer), and A549 (lung cancer) .
Key Findings :
- Compounds exhibited IC values lower than that of the standard drug 5-Fluorouracil (5-FU).
- Specific derivatives showed IC values as low as 1.11 μg/mL against HepG2 cells.
The mechanism by which this compound exerts its antitumor effects includes:
- Induction of Apoptosis : Flow cytometry analyses indicated that certain derivatives could induce apoptosis in HepG2 cells through S-phase cell cycle arrest .
- Microtubule Destabilization : Similar compounds have been reported to inhibit microtubule assembly, suggesting a potential mechanism for disrupting cancer cell division .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key analogs differ in substituents on the aromatic rings or heterocyclic cores, leading to variations in molecular weight, polarity, and biological activity.
Metabolic and Toxicological Considerations
- CYP1A2 Involvement : Analogs with imidazo-thiazole cores may undergo CYP1A2-mediated N-hydroxylation, as demonstrated for PhIP and MeIQx, leading to reactive intermediates .
- Solubility and Bioavailability : The ethoxyphenyl group in the target compound balances lipophilicity (logP ~4.8) and solubility, whereas bis(2-methoxyethyl) analogs () may exhibit enhanced aqueous solubility due to polar substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
